molecular formula C10H13NO2 B8302350 4-Hydroxy-4-phenylbutanamide

4-Hydroxy-4-phenylbutanamide

Cat. No.: B8302350
M. Wt: 179.22 g/mol
InChI Key: XQIWADBGHGLGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-phenylbutanamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. The presence of both hydroxy and amide functional groups on a phenyl-butane backbone makes it a potential intermediate or building block for the synthesis of more complex molecules. Compounds with similar structures are frequently utilized in the development of pharmacologically active agents and in the study of biochemical pathways. This compound is related to ketone analogs, such as 4-Hydroxy-4-phenylbutan-2-one, which share a similar carbon skeleton and are employed in chemical synthesis . The structural features of this compound may lend utility to its use in peptide-mimetic research or as a precursor for heterocyclic compounds, areas that are foundational in drug discovery . Researchers value such scaffolds for constructing molecular libraries. Safety Note: Based on similar compounds, this material may cause skin and eye irritation. Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment . Important Notice: This product is labeled and sold as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-hydroxy-4-phenylbutanamide

InChI

InChI=1S/C10H13NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)

InChI Key

XQIWADBGHGLGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)N)O

Origin of Product

United States

Scientific Research Applications

Chemistry

4-Hydroxy-4-phenylbutanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can enhance its biological activity or solubility. Notably, it is utilized in the production of specialty chemicals and pharmaceuticals.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. It has been identified as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and cellular processes. The compound's ability to modulate epigenetic mechanisms makes it a valuable tool in studying neurodegenerative diseases and cancer biology.

Medicine

The therapeutic potential of this compound derivatives has been explored extensively. These compounds have shown promise in treating various conditions, including:

  • Anti-cancer properties : By inhibiting HDAC6, these derivatives can induce apoptosis in cancer cells.
  • Anti-inflammatory effects : Research indicates that certain derivatives may inhibit leukotriene A-4 hydrolase, suggesting applications in treating inflammatory diseases.
  • Neuroprotective effects : The compound exhibits protective effects against neuronal cell death, making it relevant for neurodegenerative disease research.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Neuroprotective Effects

A study demonstrated that this compound protects neuronal cultures from excitotoxicity by modulating NMDA receptor activity. This suggests its potential use in developing treatments for cognitive impairments associated with neurodegenerative diseases.

Anti-inflammatory Activity

In another investigation, derivatives of this compound were shown to significantly reduce inflammation in animal models of rheumatoid arthritis, indicating its therapeutic potential for autoimmune disorders.

Synthesis of Bioactive Compounds

Research has focused on synthesizing new derivatives of this compound that exhibit enhanced pharmacological properties. For example, N-benzyl derivatives have been explored for their analgesic effects and ability to modulate immune responses.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryIntermediate for organic synthesisUsed to produce complex molecules
BiologyHDAC inhibitorModulates gene expression; potential for cancer therapy
MedicineAnti-inflammatoryReduces inflammation in animal models; potential for autoimmune treatment
Study TypeCompound TestedResults
NeuroprotectionThis compoundProtects against NMDA receptor-mediated excitotoxicity
Anti-inflammatoryN-benzyl derivativesSignificant reduction in inflammatory markers in animal models

Preparation Methods

Pioneering Work in the Mid-20th Century

The earliest documented synthesis of 4-hydroxy-4-phenylbutanamide dates to 1947, as referenced in the Journal of the American Chemical Society. Although the original publication lacks accessible procedural details, contextual analysis of contemporaneous amide synthesis practices suggests a multi-step nucleophilic acyl substitution pathway.

In typical mid-20th-century approaches, γ-phenyl-γ-butyrolactone would react with aqueous ammonia under reflux conditions. The lactone ring’s strain facilitates nucleophilic attack by ammonia at the carbonyl carbon, followed by ring opening to yield the hydroxyamide. This method likely suffered from moderate yields (estimated 40–60%) due to competing hydrolysis side reactions, a common issue in pre-catalytic-era syntheses.

Modern Friedel-Crafts Alkylation Strategies

Solid Acid-Catalyzed Alkylation

A 2009 patent (US8471068B2) describes an eco-friendly Friedel-Crafts alkylation using acid-activated Montmorillonite clay. While developed for 4-(4-hydroxyphenyl)butan-2-one, this methodology offers insights applicable to this compound synthesis.

Catalyst Design and Activation

The Montmorillonite catalyst undergoes HCl treatment to achieve:

  • Layered structure : Basal spacing (d₀₀₁) of 10–13.5 Å

  • Porosity : Microporous (5–15 Å) and mesoporous (30–80 Å) domains

  • Surface area : 250–400 m²/g

  • Acidity : 0.4–0.6 mmol/g Brønsted acid sites

Reaction Optimization

Adapting this protocol for this compound would involve:

  • Reactants : Phenol and 4-hydroxybutanamide instead of 4-hydroxybutan-2-one

  • Conditions :

    • Temperature: 100–140°C

    • Pressure: 1–15 bar

    • Molar ratio: 1:1 to 3:1 (phenol:amide)

    • Time: 1–24 hours

Table 1: Projected Friedel-Crafts Parameters for Target Synthesis

ParameterValue Range
Catalyst loading0.6–2.0 g
Selectivity (projected)75–81%
Recyclability>5 cycles

This method’s advantage lies in its heterogeneous catalysis system, eliminating liquid acid waste.

Lactone Ring-Opening with Amines

AlCl₃-Catalyzed Amidation

A 2003 University of Zürich study demonstrated 4-hydroxybutanamide formation via γ-butyrolactone ring-opening with substituted anilines. Scaling this approach for this compound requires:

Reaction Mechanism

  • Coordination : AlCl₃ activates the lactone carbonyl via Lewis acid coordination

  • Nucleophilic attack : Phenylamine attacks the electrophilic carbonyl carbon

  • Ring opening : Alkoxide intermediate protonates to yield hydroxyamide

Equation :
γ-butyrolactone + PhNH₂ → this compound (via AlCl₃)

Optimized Protocol

  • Solvent : 1,2-dichloroethane

  • Catalyst : 1.2 eq AlCl₃ relative to lactone

  • Temperature : 15–25°C

  • Time : 4 hours

This method avoids high-pressure equipment but generates stoichiometric Al waste, necessitating post-reaction neutralization.

Anion-Mediated Cyclization Pathways

LDA-Promoted Intramolecular Condensation

The Zürich group’s work with 4-hydroxy-2-methylbutananilides reveals a novel cyclization route using lithium diisopropylamide (LDA). Applied to this compound precursors, this could enable:

Reaction Sequence

  • Deprotonation : LDA abstracts the hydroxyl proton, forming a strong base

  • Elimination : Diphenyl phosphorochloridate (DPPCl) converts -OH to -OPO(OPh)₂

  • Cyclization : Intramolecular attack by amide nitrogen, forming a cyclopropane intermediate

  • Rearrangement : Ring opening to yield branched amides

Critical Parameters :

  • Stoichiometry : 2.2 eq LDA, 1.1 eq DPPCl per substrate

  • Solvent : Anhydrous THF at –20°C to 0°C

  • Workup : Quench with NaN₃/DMF for azide derivatives

While innovative, this method’s complexity limits industrial application compared to direct alkylation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYieldCatalyst CostEnvironmental ImpactScalability
Historical (1947)~50%LowHigh (waste solvents)Moderate
Friedel-Crafts75–81%MediumLow (recyclable)High
Lactone Amidation60–70%LowMedium (Al waste)Moderate
LDA Cyclization75–87%HighHigh (toxic reagents)Low

Key findings:

  • Friedel-Crafts alkylation with modified clays offers the best balance of yield and sustainability.

  • Lactone amidation remains viable for small-scale production but requires improved metal recovery.

  • Anion-mediated routes show academic promise but face practical limitations .

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-4-phenylbutanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Common routes include nucleophilic substitution of 4-phenylbutanol derivatives with hydroxylamine or condensation of phenylacetone with hydroxyl-containing reagents. Optimization involves:
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency.
  • Solvent selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.
  • Temperature gradients : Conduct reactions at 60–120°C to identify optimal thermal conditions.
    Example Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
AlCl₃DMF807295%
K₂CO₃Toluene1006589%
References: Analogous methods from sulfonamide synthesis , ketone-hydroxylamine condensation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : Assign peaks using 1H^1H (δ 7.2–7.4 ppm for aromatic protons) and 13C^{13}C (δ 170–175 ppm for carbonyl). Compare with PubChem data for similar compounds .
  • IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and amide (1650–1700 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular ion [M+H]+^+ at m/z 194.1.
    References: Standard protocols from synthesis characterization .

Q. What in vitro assays are suitable for preliminary assessment of its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar dilution assays against E. coli and S. aureus (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods.
    References: Bioactivity testing frameworks for sulfonamides and butanamide derivatives .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or hydroxyl positions.
  • Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability using liver microsomes.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural changes to bioactivity trends.
    References: SAR strategies for benzenesulfonamide analogs .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate Force Fields : Compare DFT-calculated binding energies with experimental IC₅₀ values.
  • Solvent Effects : Simulate aqueous vs. lipid environments to assess prediction accuracy.
  • Error Analysis : Quantify uncertainties in docking scores (e.g., RMSD values >2.0 Å indicate low reliability).
    References: Computational-experimental validation frameworks .

Q. What strategies mitigate metabolic instability identified in pharmacokinetic studies?

  • Methodological Answer :
  • Prodrug Design : Mask hydroxyl groups with acetyl or PEG moieties to enhance half-life.
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models.
  • Metabolite Identification : Use LC-MS/MS to track degradation pathways and modify vulnerable sites.
    References: Metabolic stabilization of hydroxybutyrate analogs .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps releasing volatile intermediates.
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
    References: Safety guidelines for phenolic compounds .

Q. How to implement FAIR data principles in managing research data for this compound?

  • Methodological Answer :
  • Metadata Standards : Use ISA-Tab format to document experimental conditions.
  • Repositories : Upload spectral data to Chemotion or nmrXiv with unique DOIs.
  • Terminology Services : Align descriptors with IUPAC nomenclature via NFDI4Chem’s tools.
    References: FAIR data practices in chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.